(S)-4-Isopropyloxazolidine-2-thione

Catalog No.
S1487924
CAS No.
104499-08-3
M.F
C6H11NOS
M. Wt
145.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Isopropyloxazolidine-2-thione

CAS Number

104499-08-3

Product Name

(S)-4-Isopropyloxazolidine-2-thione

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidine-2-thione

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

InChI

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1

InChI Key

CIRDXQWBLPPFPN-RXMQYKEDSA-N

SMILES

CC(C)C1COC(=S)N1

Canonical SMILES

CC(C)C1COC(=S)N1

Isomeric SMILES

CC(C)[C@H]1COC(=S)N1

Chiral Auxiliary

A chiral auxiliary is a molecule that can be used to induce chirality, or handedness, in another molecule during a chemical reaction. (S)-IPT achieves this by forming a temporary bond with the target molecule, influencing its spatial orientation and ultimately leading to the formation of a specific stereoisomer.

(S)-IPT has been demonstrated to be a highly selective and efficient chiral auxiliary for the stereochemical induction at the phosphorus atom during the diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3'-deoxy-2',3'-didehydrothymidine monophosphate (d4TMP). PubChem, National Institutes of Health:

This specific application involves the development of prodrugs, which are inactive chemical compounds that are converted into their active form within the body. The use of (S)-IPT ensures the formation of a specific stereoisomer of the prodrug, which can be crucial for its desired pharmacological properties.

(S)-IPT offers several advantages as a chiral auxiliary, including:

  • High selectivity: It can effectively induce the desired chirality in the target molecule.
  • Efficiency: It can be readily incorporated into the reaction and removed after the desired product is formed.
  • Direct reduction: It can be directly reduced to its corresponding aldehyde and the chiral auxiliary by reductive cleavage with diisobutylaluminum hydride. Sigma-Aldrich:

XLogP3

1.7

Wikipedia

4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol

Dates

Modify: 2023-08-15

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